molecular formula C27H57N B12082405 Triisononylamine CAS No. 38725-13-2

Triisononylamine

Cat. No.: B12082405
CAS No.: 38725-13-2
M. Wt: 395.7 g/mol
InChI Key: YGLJGOMFUHQSBN-UHFFFAOYSA-N
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Description

Triisononylamine is a useful research compound. Its molecular formula is C27H57N and its molecular weight is 395.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

38725-13-2

Molecular Formula

C27H57N

Molecular Weight

395.7 g/mol

IUPAC Name

7-methyl-N,N-bis(7-methyloctyl)octan-1-amine

InChI

InChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3

InChI Key

YGLJGOMFUHQSBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C

Origin of Product

United States

Biphasic Catalysis:

A derivative of triisononylamine could be functionalized with a polar or ionic group. This "amphiphilic" ligand could then be used in a biphasic system, for example, with a polar solvent (like water or an ionic liquid) and a nonpolar organic solvent. The catalyst, coordinated to the functionalized this compound, would be preferentially soluble in the polar phase, while the olefin substrate and aldehyde products would reside in the nonpolar phase. After the reaction, the two phases can be separated, allowing for the reuse of the catalyst-containing polar phase.

Catalyst Immobilization:

Triisononylamine could be chemically modified to include a reactive group that allows it to be covalently bonded to a solid support, such as silica (B1680970) or a polymer resin. For instance, a terminal functional group could be introduced to one of the isononyl chains. The resulting functionalized amine could then be used to anchor a rhodium or cobalt precursor to the solid support.

Table 2: Potential Strategies for Catalyst Recycling Using this compound Derivatives

StrategyDescriptionKey Feature of this compound DerivativeSeparation Method
Biphasic CatalysisCatalyst is dissolved in a phase immiscible with the product phase.Amphiphilic nature (polar head group, nonpolar tails).Decantation/Phase Separation
ImmobilizationCatalyst is covalently attached to a solid support.Reactive functional group for grafting onto a support.Filtration

The effectiveness of these recycling strategies would depend on the stability of the this compound derivative under reaction conditions and the efficiency of the anchoring or phase-separation process. Leaching of the metal from the support or the catalyst phase would be a critical parameter to evaluate.

Advanced Spectroscopic Characterization and Analytical Methodologies for Triisononylamine

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules like Triisononylamine. slideshare.netresearchgate.net By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecular skeleton. omicsonline.orgcore.ac.uk

For this compound, a tertiary amine, the ¹H NMR spectrum is characterized by the absence of an N-H proton signal. The spectrum is dominated by signals from the protons of the three isononyl chains. These protons, being in different chemical environments (methyl, methylene, and methine groups), will resonate at distinct chemical shifts, typically in the upfield region of the spectrum. Protons on the carbons directly attached to the nitrogen atom (α-carbons) are deshielded due to the electron-withdrawing effect of nitrogen and thus appear at a lower field (higher ppm value) compared to other alkyl protons. openstax.orglibretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. compoundchem.comlibretexts.org The carbon atoms bonded directly to the nitrogen (α-carbons) experience a deshielding effect and appear at a characteristic downfield position compared to the other aliphatic carbons in the isononyl chains. openstax.orglibretexts.org The chemical shifts of the various methyl, methylene, and methine carbons provide a complete picture of the branched alkyl structure. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HN-CH₂ (alpha-methylene)2.2 - 2.6
¹HAlkyl CH, CH₂1.2 - 1.7
¹HAlkyl CH₃0.8 - 1.0
¹³CN-CH₂ (alpha-methylene)45 - 55
¹³CAlkyl CH, CH₂20 - 40
¹³CAlkyl CH₃10 - 25

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) in this compound Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers valuable information about the functional groups and molecular vibrations within this compound. mdpi.com

The infrared (IR) spectrum of this compound is primarily defined by the vibrations of its hydrocarbon structure, as it lacks the N-H bonds found in primary and secondary amines. openstax.orglibretexts.org Consequently, the characteristic N-H stretching bands between 3300 and 3500 cm⁻¹ are absent. orgchemboulder.com The key features of the IR spectrum include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the isononyl chains.

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region due to the bending vibrations of the CH₂ and CH₃ groups.

C-N Stretching: A medium to weak absorption band in the 1020-1250 cm⁻¹ range, which is characteristic of the C-N bond in aliphatic amines. orgchemboulder.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)IR, Raman2850 - 3000Strong
C-H Bend (Alkyl)IR1350 - 1470Medium
C-N Stretch (Tertiary Aliphatic Amine)IR, Raman1020 - 1250Weak to Medium

Given the complexity of the vibrational spectra, which contain numerous overlapping C-H and C-C bands, chemometric methods are invaluable for data analysis. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to the IR and Raman spectral data of this compound. frontiersin.orgnih.gov These statistical methods can be used to:

Differentiate this compound from other structurally similar amines or impurities by identifying subtle spectral differences.

Quantify the concentration of this compound in mixtures by correlating spectral variations with concentration changes.

Classify samples based on their spectral fingerprints, which is useful in quality control applications.

By reducing the dimensionality of the spectral data, chemometrics can extract chemically relevant information that might be obscured in the raw spectra, thereby enhancing the analytical power of vibrational spectroscopy.

Mass Spectrometry (MS) Techniques for this compound and its Derivatives

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. thermofisher.com For this compound, MS is crucial for confirming its molecular mass and elucidating its structure through fragmentation analysis. A characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion, which is often the base peak in the mass spectrum.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. core.ac.ukmdpi.com This technique is well-suited for the analysis of this compound, especially when it is present in complex matrices. A reversed-phase LC method, often employing a C18 column, can be used to separate this compound from other components. nih.gov The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for ionizing polar molecules like amines. nih.gov LC-MS allows for the selective detection and quantification of this compound with high sensitivity and specificity.

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) is an advancement of LC-MS that utilizes columns with smaller particle sizes (<2 µm). mdpi.comfrontiersin.org This results in significantly improved chromatographic performance, including:

Higher resolution and separation efficiency: Allowing for the separation of this compound from closely related isomers or impurities. researchgate.net

Increased sensitivity: Due to narrower and taller chromatographic peaks.

UHPLC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides a powerful platform for the trace-level quantification and structural confirmation of this compound and its derivatives in challenging sample types. mdpi.com

Nano-Liquid Chromatography-Mass Spectrometry (Nano-LC-MS)

Nano-liquid chromatography-mass spectrometry (nLC-MS) represents a high-sensitivity analytical technique well-suited for the detailed analysis of complex mixtures like commercial this compound, which consists of numerous structural isomers. The primary advantage of nano-LC is the significant enhancement in sensitivity it provides, which is achieved by reducing the column's internal diameter to the micrometer scale (typically around 75 μm). nih.govnih.gov This miniaturization leads to less dilution of the sample, thereby increasing its concentration as it enters the mass spectrometer's ion source. thermofisher.com

The low flow rates inherent to nLC (nanoliters per minute) are highly compatible with electrospray ionization (ESI), improving ionization efficiency and leading to lower limits of detection. nih.gov For a large, branched, and relatively non-polar molecule like this compound, nLC-MS can be invaluable. It offers the high resolving power necessary to separate the closely related C27 isomers that differ only in the branching structure of their nonyl groups. nih.gov The coupling with high-resolution mass spectrometry (HRMS) would further allow for the accurate mass determination of each isomeric species, aiding in their identification and structural elucidation. chemrxiv.org The use of trap columns in an nLC setup can further enhance performance by allowing for sample pre-concentration and clean-up, which is beneficial when analyzing industrial-grade this compound that may contain trace impurities. nih.gov

Advanced Chromatographic Separation Techniques for this compound Analysis

High Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UHPLC)

High Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-High Pressure Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of complex industrial chemicals like this compound. The separation in this context would typically be performed using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. Given this compound's non-polar, aliphatic structure, it would be strongly retained on a C18 column, allowing for separation based on subtle differences in the hydrophobicity of its various isomers.

UHPLC offers significant advantages over traditional HPLC for this type of analysis. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures (up to 15,000 psi or more), which results in dramatically increased resolution, peak capacity, and speed of analysis. americanpharmaceuticalreview.com For a complex isomeric mixture like this compound, the superior resolving power of UHPLC is critical for separating the many closely eluting isomers, which might otherwise co-elute and appear as a single broad peak in a standard HPLC separation. americanpharmaceuticalreview.com This enhanced separation capability allows for a more accurate impurity profile and a better understanding of the isomeric composition of the product.

ParameterConventional HPLCUHPLC
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 4,000 - 6,000 psi> 15,000 psi
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 1-5 min)
Resolution GoodExcellent / Superior
Solvent Consumption HigherLower
Application for TINA General purity analysisHigh-resolution isomeric separation, impurity profiling

A comparative table of typical HPLC and UHPLC parameters and their relevance to this compound (TINA) analysis.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound is a high-molecular-weight compound with a high boiling point, GC analysis is feasible, though it presents certain challenges. The analysis of high-molecular-weight amines by GC can be complicated by their high basicity and polarity, which can lead to peak tailing due to adsorption on active sites within the column or inlet. labrulez.com This issue is typically addressed by using deactivated columns specifically designed for amine analysis, often involving a basic treatment of the support material. labrulez.com

For this compound, a high-temperature capillary GC column with a stable, non-polar stationary phase (e.g., a polysiloxane-based phase) would be required to facilitate elution without thermal degradation. The high temperatures needed in the injector and oven mean that the thermal stability of the analyte is crucial. thermofisher.com

GC coupled with mass spectrometry (GC-MS) is particularly useful for impurity profiling. thermofisher.com It can identify and quantify lower-boiling point impurities, starting materials (diisononylamine, isononanol), or side-products from the manufacturing process. labrulez.com Pyrolysis-GC-MS could also be employed to characterize the compound by breaking it down into smaller, more volatile fragments in a controlled manner, providing structural information about the branching of the alkyl chains.

Fundamental Principles of Adsorption Chromatography in this compound Systems

Adsorption chromatography separates chemical compounds based on their differential adsorption to the surface of a solid stationary phase. jove.com The fundamental principle involves a competition between the solute molecules and the mobile phase molecules for active sites on the adsorbent surface. microbenotes.com The strength of adsorption depends on factors like the polarity of the analyte, the activity of the adsorbent (stationary phase), and the polarity of the mobile phase. allen.in

Common adsorbents are polar materials like silica (B1680970) gel and alumina. allen.invedantu.com In this "normal-phase" mode, non-polar compounds are weakly adsorbed and elute quickly, while polar compounds are strongly adsorbed and elute later. This compound is a large, non-polar molecule due to its long, branched alkyl chains. Therefore, in a normal-phase system using a non-polar solvent (like hexane) as the mobile phase, this compound would have a very low affinity for the polar silica or alumina surface and would elute very quickly, resulting in poor separation from other non-polar species. jove.com

To achieve separation of this compound isomers using adsorption principles, reversed-phase adsorption chromatography would be more effective. In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. The separation is then governed by hydrophobic interactions, where the non-polar isomers partition between the stationary phase and the mobile phase, allowing for separation based on subtle differences in their structure and hydrophobicity.

Chromatographic ModeStationary Phase (Adsorbent)Mobile Phase PolarityElution Order for this compound
Normal-Phase Polar (e.g., Silica, Alumina)Low (e.g., Hexane)Elutes very early with minimal retention.
Reversed-Phase Non-Polar (e.g., C18-Silica)High (e.g., Acetonitrile/Water)Elutes later with separation based on isomer hydrophobicity.

Principles of Adsorption Chromatography applied to this compound.

Challenges and Innovations in Oligonucleotide Separation Science and Potential Analogies for this compound Related Separations

The field of oligonucleotide separation presents unique and significant challenges that offer insightful analogies for the complex task of analyzing this compound. Oligonucleotides are large, highly charged molecules, and their purification often requires the separation of the full-length product from closely related impurities, such as n-1 or n+1 sequences (sequences missing or having one extra nucleotide). sartorius.com This is a formidable analytical challenge due to the high similarity in the physical and chemical properties of these species. chromatographyonline.com

Analogies to this compound Separation:

Separation of Highly Similar Species: The primary challenge in oligonucleotide analysis is resolving molecules that differ by only a single nucleotide out of dozens. sartorius.com This is directly analogous to separating the isomers of this compound, where each C27H57N isomer has the same elemental composition and molecular weight, differing only in the branching pattern of the three C9 alkyl chains. Just as n-1 oligonucleotides co-elute with the target product, the various structural isomers of this compound are expected to have very similar retention times, requiring highly efficient chromatographic systems for resolution.

Influence of Molecular Structure: Oligonucleotides can form secondary structures (like hairpin loops) that affect their chromatographic retention, necessitating the use of denaturing conditions such as elevated temperatures (e.g., 60°C) to ensure consistent separation based on length or composition. sartorius.com Similarly, the specific three-dimensional structure and steric hindrance of each this compound isomer, dictated by its unique branching, will influence its interaction with the stationary phase. While not forming secondary structures in the same way, subtle conformational differences can lead to variations in retention behavior.

Advanced Separation Strategies: Innovations in oligonucleotide separation often involve sophisticated techniques like ion-pair reversed-phase (IP-RPLC) chromatography. chromatographyonline.com In IP-RPLC, reagents such as alkylamines are added to the mobile phase to neutralize the charge on the oligonucleotide's phosphate (B84403) backbone and modulate its hydrophobicity, thereby enabling high-resolution separations on reversed-phase columns. chromatographyonline.com While this compound is not ionic, the principle of using mobile phase additives to subtly alter analyte-stationary phase interactions to enhance selectivity could be applied. For instance, using different organic modifiers or additives in the mobile phase could potentially improve the resolution of the this compound isomers.

The continuous innovation in column chemistries and mobile phase compositions driven by the demands of oligonucleotide analysis underscores the approaches that could be adapted to tackle the separation of other complex isomeric mixtures like this compound. agilexbiolabs.com

X-ray Diffraction and X-ray Photoelectron Spectroscopy in Related Chemical Systems

While X-ray Diffraction (XRD) is primarily used for determining the crystalline structure of solid materials, its direct application to a liquid like this compound is not standard. However, XRD could be relevant in studying the interactions of this compound with solid surfaces or for the structural analysis of any solid derivatives or salts that could be formed from it.

X-ray Photoelectron Spectroscopy (XPS), on the other hand, is a highly relevant surface-sensitive technique that provides information about elemental composition and, crucially, the chemical state of elements within the top 5-10 nm of a surface. wikipedia.org For a compound like this compound, XPS would be exceptionally useful for probing the chemical environment of the nitrogen atom.

An XPS analysis of this compound would involve irradiating the sample with X-rays, causing the ejection of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. wikipedia.org The N 1s core-level spectrum for this compound would show a characteristic peak corresponding to the tertiary amine nitrogen. The precise binding energy of this peak can provide information about the electronic environment of the nitrogen atom. For example, a study on amine-containing polymers used XPS to identify and quantify different types of amines (primary, secondary, tertiary) based on the distinct binding energies of their N 1s orbitals. universallab.org In the context of this compound, XPS could be used to:

Confirm the presence and chemical state of the tertiary amine nitrogen.

Detect surface oxidation, where nitrogen might form N-oxides, which would appear as a separate peak at a higher binding energy. thermofisher.com

Analyze the interaction of this compound with surfaces or other materials by observing shifts in the N 1s binding energy.

TechniqueInformation ProvidedApplicability to this compound System
XRD Crystalline structure, phase identification.Indirect: Analysis of solid derivatives or interactions with crystalline substrates.
XPS Elemental composition, chemical and electronic states.Direct: Identification of the tertiary amine nitrogen (N 1s), detection of oxidation (N-O bonds), surface interaction studies.

Application of X-ray techniques in the analysis of this compound-related systems.

Coordination Chemistry of Triisononylamine

Ligand Properties and Coordination Modes of Tertiary Amines with Metal Centers

Tertiary amines are a significant class of ligands in coordination chemistry, characterized by a nitrogen atom bonded to three organic substituents. libretexts.org The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of donating this electron pair to a metal center, which acts as a Lewis acid. auburn.edualevelchemistry.co.uk

Ligand Properties:

Basicity: Tertiary amines are basic due to the availability of the nitrogen's lone pair for protonation or coordination to a metal ion. auburn.edualevelchemistry.co.uk Their basicity is influenced by the electronic properties of the alkyl or aryl groups attached. Alkyl groups, like the isononyl groups in triisononylamine, are electron-donating and generally enhance the basicity of the amine. alevelchemistry.co.uk

Steric Hindrance: The size and arrangement of the organic groups around the nitrogen atom create steric bulk. alevelchemistry.co.uk In this compound, the three branched isononyl chains result in significant steric hindrance. This bulkiness can influence the stability of the metal complex, the coordination number of the metal center, and the reactivity of the resulting complex. researchgate.net

Donor Properties: As ligands, tertiary amines are considered σ-donors, forming a coordinate covalent bond by donating the lone pair to an empty orbital on the metal. They are generally regarded as poorer σ-donors compared to corresponding primary or secondary amines. tandfonline.com

Coordination Modes: The way a tertiary amine ligand binds to a metal center is influenced by factors such as the size of the metal ion and the steric profile of the ligand itself. nih.govacs.org For simple, monodentate tertiary amines like this compound, the primary mode of coordination is through the single nitrogen donor atom. However, in the context of more complex polydentate amines, a variety of coordination geometries are observed. nih.govacs.org Common geometries for metal complexes involving amine ligands include:

Tetrahedral libretexts.org

Square Planar libretexts.org

Trigonal Bipyramidal nih.govacs.org

Octahedral libretexts.orgimpactfactor.org

The significant steric bulk of this compound would likely limit the number of ligands that can coordinate to a single metal center and may favor the formation of complexes with lower coordination numbers.

This compound as a Ligand in Catalysis Research

Amine ligands are widely used in catalysis, where they can modify the reactivity, selectivity, and stability of a metal catalyst. nih.govalfachemic.com They can influence the electronic environment of the metal center and provide a specific steric environment to control substrate access. alfachemic.commdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The choice of ligand is critical for the efficiency of these catalytic systems. acs.org Amine ligands can be employed, although phosphine (B1218219) ligands are more common. acs.orgnih.govchemrxiv.org The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. Despite the broad utility of amine ligands in catalysis, specific applications of this compound in well-known carbon-carbon coupling reactions have not been reported in the surveyed scientific literature.

Hydroformylation Processes and this compound Integration

Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes using a catalyst, typically based on rhodium or cobalt, in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen). The nature of the ligands coordinated to the metal center is paramount in controlling the activity and selectivity of the catalyst.

While phosphine ligands have been predominantly studied and utilized in industrial hydroformylation, research has also explored the use of tertiary amines as ligands or co-ligands. researchgate.net The steric bulk and basicity of tertiary amines can influence the electronic and steric environment of the metal center, thereby affecting the reaction rate and the ratio of linear to branched aldehyde products. researchgate.net

This compound, with its three bulky isononyl chains, would be expected to exert a significant steric influence on a metal catalyst. This steric hindrance could potentially:

Promote the formation of a desired catalyst geometry: By occupying significant space around the metal center, it could favor a specific coordination geometry that enhances selectivity towards the linear aldehyde, which is often the more desired product.

The basicity of this compound would also play a role in its coordination to the metal center. It could influence the electronic properties of the catalyst, which in turn affects the rates of key steps in the catalytic cycle, such as olefin insertion and migratory insertion of carbon monoxide.

A hypothetical rhodium-based hydroformylation system incorporating this compound might involve the in-situ formation of a complex where the amine acts as a ligand. The performance of such a system would be highly dependent on reaction conditions such as temperature, pressure, and solvent.

Table 1: Hypothetical Comparison of Ligand Effects in Rhodium-Catalyzed Hydroformylation of 1-Octene

LigandExpected Steric BulkExpected Electronic EffectPotential Impact on n/iso RatioPotential Impact on Activity
TriphenylphosphineModerateπ-acceptorHighModerate
Triethylamine (B128534)Lowσ-donorLow to ModerateModerate to High
This compound High σ-donor Potentially High Variable

This table is illustrative and based on general principles of coordination chemistry, as direct experimental data for this compound in this specific application is not available.

Development of Recyclable Catalysts Utilizing this compound Derivatives

A significant challenge in homogeneous catalysis is the separation and recycling of the expensive catalyst from the product stream. One promising approach is the immobilization of the catalyst on a solid support or its use in a biphasic system where the catalyst resides in a separate phase from the products.

This compound's properties, particularly its long alkyl chains, make it and its derivatives interesting candidates for creating recyclable catalyst systems. The long, nonpolar isononyl groups impart high solubility in nonpolar organic solvents. This property is analogous to that of other long-chain amines, such as Alamine 300 (primarily tri-isooctylamine), which are used commercially for solvent extraction of metals. This suggests two potential strategies for catalyst recycling involving this compound derivatives.

Triisononylamine in Separation Science and Solvent Extraction Research

Fundamental Principles of Amine-Based Solvent Extraction

Solvent extraction, also known as liquid-liquid extraction (LLE), is a separation technique that relies on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic phase vinanhatrang.comlibretexts.orgslideshare.net. In this process, a solute or metal ion is transferred from the aqueous phase to the organic phase by an extractant dissolved in the organic solvent. The efficiency of this transfer is governed by the partition coefficient, which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium libretexts.orgslideshare.net.

Extraction Mechanisms and Interfacial Phenomena

Amine-based solvent extraction typically involves the formation of neutral, hydrophobic complexes between the amine extractant and the metal ion species, facilitating their transfer into the organic phase iaea.org. Tertiary amines like Triisononylamine can participate in several extraction mechanisms, including:

Ion-Pair Formation: The amine can be protonated by acidic species in the aqueous phase, forming a positively charged ammonium (B1175870) cation. This cation can then form an ion pair with an anionic metal complex (e.g., a metal chloro-complex or nitrato-complex), which is soluble in the organic phase iaea.org.

Solvation: The amine or its salt can directly solvate metal complexes, increasing their solubility in the organic solvent.

The transfer of metal ions across the aqueous-organic interface is a critical step influenced by interfacial phenomena chemrxiv.orgnih.gov. Interfacial heterogeneity, driven by the adsorption of extractants or other species, can affect the kinetics and efficiency of extraction. The formation of hydrogen-bonded networks at the interface can lead to self-assembly and aggregation of extractant molecules, which plays a role in the subsequent extraction of metal ions and micelle formation nih.gov.

Role of Diluents and Organic Phase Behavior

The organic phase in solvent extraction consists of the extractant dissolved in a diluent, often with a phase modifier. The diluent is the major component of the organic phase and significantly influences the extraction process by affecting the solubility, viscosity, and dielectric properties of the organic phase iaea.orgnih.gov. Aliphatic hydrocarbons like kerosene (B1165875) are common diluents, but their interactions with the extractant and the extracted species can vary nih.govosti.goviaea.org.

The choice of diluent can impact the solubility of the amine extractant and its metal complexes. For instance, diluents can influence the energy required for cavity formation in the organic phase and the attractive forces between the extracted species and the diluent molecules iaea.org. Some diluents may also extract components like nitric acid, altering the dielectric properties of the organic phase and, consequently, the solubility and extraction behavior of metal ions nih.gov. Research on tertiary amines like tri-octylamine has shown that diluents can affect the concentration of amine salts in the organic phase and influence their practical activity coefficients osti.gov.

Aggregation Phenomena of Amine Salts in Organic Solvents

When amines extract metal ions, they often form amine salts. These salts can exhibit aggregation behavior in non-polar organic solvents, forming larger molecular structures nih.govosti.gov. This aggregation can be influenced by factors such as the concentration of the amine salt, the nature of the diluent, and the presence of co-solvents or modifiers osti.gov.

The aggregation of amine salts can lead to complex extraction equilibria and affect the observed stoichiometry of the extracted complexes osti.gov. In some cases, this behavior has been described as anomalous, potentially due to variations in the activity coefficients of the amine salts or the formation of colloidal dispersions osti.gov. Understanding these aggregation phenomena is crucial for optimizing extraction efficiency and predicting the behavior of amine extractants like this compound in industrial processes.

Applications of this compound in Metal Ion Extraction

While this compound is a tertiary amine with potential for metal ion extraction, specific research findings detailing its direct application in the recovery of actinides and the separation of rare earth elements are not extensively detailed within the provided search snippets. However, the general principles of amine-based solvent extraction are applicable.

Recovery of Actinides (e.g., Uranium, Plutonium, Thorium)

Amines, including tertiary amines, have been widely employed in the solvent extraction of actinides such as uranium, plutonium, and thorium from various aqueous solutions, particularly acidic media iaea.org. The Amex Process, for example, historically utilized tertiary amines for uranium recovery from sulfuric acid leach solutions iaea.org. Amines can effectively extract these elements by forming ion pairs or solvating their anionic complexes, such as uranyl sulfate (B86663) or plutonyl nitrate (B79036) species iaea.org.

However, specific studies detailing the quantitative performance of this compound (TINA) for the selective extraction or recovery of actinides like Uranium, Plutonium, or Thorium were not found in the provided search results. Research in this area often focuses on other classes of extractants, such as diglycolamides (DGAs) or specific N-donor ligands, which have demonstrated high selectivity and efficiency for actinide separation rsc.orgkit.edukuleuven.benih.gov.

Separation of Rare Earth Elements

The separation of rare earth elements (REEs) is notoriously challenging due to their similar chemical and physical properties acs.orgosti.gov. Solvent extraction is a primary industrial method for REE separation, utilizing extractants that exhibit subtle differences in affinity for REEs based on their ionic radii or basicity osti.govornl.gov. Ligands such as phosphonic acids (e.g., PC88A) and diglycolamides (DGAs) are commonly investigated and used for REE separations, achieving separation factors that enable multi-stage purification osti.govornl.gov.

Direct research findings or quantitative data specifically demonstrating the application of this compound (TINA) for the separation of individual rare earth elements were not identified in the provided search snippets. While tertiary amines are generally capable of extracting REEs, the specific selectivity and efficiency of TINA for this purpose would require dedicated studies. Current advancements in REE separation often highlight novel ligands and advanced extraction systems that offer improved selectivity and reduced environmental impact ornl.govinl.gov.

Data Tables:

Due to the absence of specific research findings detailing the quantitative extraction performance (e.g., distribution ratios, separation factors) of this compound (TINA) for actinides or rare earth elements within the provided search results, data tables cannot be generated for this specific compound. The available information focuses on general principles of amine extraction and the performance of other extractants.

Compound List:

this compound (TINA)

Uranium

Plutonium

Thorium

Actinides (general)

Rare Earth Elements (REEs) / Lanthanides

Am(III)

Cm(III)

Eu(III)

Bk(III)

Cf(III)

Lu

Sm

Y

Scandium

Yttrium

Lanthanum

Lutetium

Tri-octylamine (TOA)

Didecylamine (DDA)

Trilaurylamine (TLA)

Tri-n-butyl phosphate (B84403) (TBP)

Diglycolamide (DGA) ligands

N,N,N′,N′-tetraoctyl diglycolamide (TODGA)

Bis-triazinyl-(bi)pyridine N-donor ligands (BTBP)

Aliquat-336

CyMe4BTPhen

Di-(2-ethylhexyl)-phosphoric acid (D2EHPA)

Bis-(2,4,4-trimethylpentyl)-phosphinic acid (Cyanex 272)

PC88A

Iminodiacetic resin

EDTA

Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄)

Kerosene

1-octanol (B28484)

Cyclohexanone

This compound as an Alternative Solvent in Extraction Processes

This compound is being explored as an alternative solvent in extraction processes, offering potential advantages over traditional organic solvents. Its chemical properties make it suitable for various separation applications, contributing to the development of more sustainable and efficient hydrometallurgical methods unimib.itscience.gov.

Comparative Studies with Traditional Organic Solvents

Comparative studies are crucial for evaluating the performance of this compound against established organic solvents used in solvent extraction. While direct comparative data specifically highlighting TINA against a broad range of traditional solvents in published abstracts is limited, the general trend in solvent extraction research involves assessing new extractants based on their efficiency, selectivity, and economic viability compared to benchmark chemicals. Amine-based extractants, in general, are known for their ability to function effectively in various pH ranges and their potential for selective metal binding, which can be advantageous when compared to less selective traditional extractants researchgate.netscience.gov. Further research would be needed to present specific comparative data tables detailing distribution ratios, separation factors, and loading capacities of TINA against common solvents like D2EHPA or Cyanex series for specific metal ions.

Advanced Extraction Techniques Utilizing this compound

This compound can be integrated into advanced extraction techniques to enhance process efficiency and reduce environmental impact.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to improve mass transfer and extraction kinetics. Similar to MAE, specific studies focusing on this compound in UAE are not directly highlighted in the initial search results. However, ultrasound has been shown to enhance mass transfer in liquid-liquid extraction systems, leading to improved extraction efficiency and reduced equilibrium times science.gov. Incorporating UAE with this compound could lead to more rapid and efficient separation of target metal ions by promoting better contact between the organic and aqueous phases and facilitating the dissolution of metal complexes into the organic phase.

Triisononylamine in Polymer and Materials Science Research

Role of Triisononylamine in Polymerization Processes

Catalytic Activity in Ring-Opening Polymerization of Siloxanes

The ring-opening polymerization (ROP) of cyclosiloxanes is a primary industrial method for synthesizing high molecular weight linear polysiloxanes. This process can be initiated by either anionic or cationic catalysts. Anionic ROP often employs strong bases such as quaternary ammonium (B1175870) hydroxides, while cationic ROP utilizes strong acid catalysts. gelest.comnih.govgoogle.comrsc.orgmdpi.com A review of the available scientific literature and patent documents does not provide specific examples or detailed studies on the use of this compound as a catalyst for the ring-opening polymerization of siloxanes. While various amine compounds can act as catalysts in other polymerization reactions, the catalytic activity of this compound in this specific context is not documented in the provided search results.

This compound as a Polymerization Inhibitor or Deactivator

Polymerization inhibitors are crucial for preventing the premature or uncontrolled polymerization of monomers during storage and processing. In the context of siloxane polymerization, certain substances can act as inhibitors or deactivators, sometimes referred to as end-blockers, to control the reaction. google.com For instance, water can function as a catalyst inhibitor in phosphazene base-catalyzed polymerization of siloxanes. google.com However, there is no specific information available in the searched literature detailing the role or efficacy of this compound as a polymerization inhibitor or deactivator for siloxane polymerization.

Influence on Polymer Molecular Weight and Architecture

The molecular weight and architecture of polymers synthesized via ring-opening polymerization are critical parameters that determine their final properties. These characteristics are influenced by several factors, including the type and concentration of the catalyst, the presence of end-blocking agents, and reaction conditions. google.comnih.gov For example, in the polymerization of siloxanes, the concentration of the catalyst and the addition of end-blockers are used to control the molecular weight. google.com While the molecular weight of polymers is a key research focus, nih.govresearchgate.netresearchgate.net there are no available research findings that specifically describe the influence of this compound on the molecular weight or architecture of polysiloxanes.

Integration of this compound in Silicone Polymer Emulsions

Stability and Rheological Properties of this compound-Containing Emulsions

The stability and rheological (flow) properties are critical for the performance and application of silicone emulsions. These properties are significantly influenced by factors such as particle size, the concentration of the dispersed phase, and the type and concentration of surfactants used. nih.govresearchgate.net Studies have shown that increasing surfactant concentration can lead to an increase in both elastic and viscous moduli of silicone emulsions. nih.gov While the rheology and stability of various silicone emulsions have been investigated, nih.govresearchgate.netnih.gov there is no specific data or research available concerning the stability and rheological properties of silicone emulsions that contain this compound.

This compound as a Component in Organosiloxane Compositions

In the realm of polymer and materials science, this compound is utilized in organosiloxane compositions primarily for its role in influencing the reactivity and stability of the system. Organosiloxane compositions, which form the basis of many silicones, are valued for their thermal stability, flexibility, and dielectric properties. The inclusion of this compound can modify the curing process and the final network structure of the polymer.

One notable application of this compound is in the formation of organoborane amine complexes. These complexes can be used in curable compositions, where the amine, such as this compound, complexes with an organoborane compound. This interaction helps to stabilize the organoborane, which can be a highly reactive species, allowing for controlled initiation of polymerization or crosslinking reactions.

Interactions with Extenders and Plasticizers

The performance of this compound in organosiloxane compositions is often linked to its interactions with other additives, such as extenders and plasticizers. These components are added to silicone formulations to modify viscosity, improve flexibility, and reduce cost. The presence of a bulky amine like this compound can influence the compatibility and distribution of these additives within the silicone matrix.

The large, branched alkyl groups of this compound can create steric hindrance, which may affect how plasticizers and extenders integrate into the polymer network. This can be advantageous in preventing phase separation and ensuring a homogenous final material. The basic nature of the amine can also lead to specific chemical interactions with certain types of extenders or plasticizers, potentially influencing the curing chemistry and the long-term stability of the composition.

Impact on Material Properties and Performance

Research in this area has explored how the concentration of this compound, as part of an organoborane amine complex, can affect the mechanical and adhesive properties of the resulting silicone. For instance, in adhesive formulations, the controlled release of the organoborane from the amine complex can lead to a more uniform and robust cure, resulting in improved bond strength and durability.

The table below summarizes the potential effects of this compound on key material properties of organosiloxane compositions, based on its role within the formulation.

Material PropertyPotential Impact of this compound Inclusion
Curing Profile Can modify the cure rate by acting as a retarder or as part of a controlled-release catalyst system.
Hardness May influence the final hardness of the cured material by affecting the crosslink density.
Adhesion Can improve adhesion in certain formulations by promoting a more complete and uniform cure at the interface.
Thermal Stability The presence of the amine may have an effect on the long-term thermal stability of the silicone polymer.
Compatibility The bulky alkyl groups can enhance the compatibility of certain plasticizers and extenders within the silicone matrix.

Theoretical and Computational Investigations of Triisononylamine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. Methodologies like Density Functional Theory (DFT) are powerful tools for this purpose.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tertiary amines, DFT calculations can provide valuable insights into electron distribution, molecular orbital energies, and the nature of chemical bonding. Such studies would typically reveal the electron density distribution in Triisononylamine, highlighting the electron-rich region around the nitrogen atom due to its lone pair of electrons. However, specific studies detailing the DFT analysis of this compound's electronic structure, including optimized geometry parameters like bond lengths and angles, are not presently available in the reviewed literature.

Analysis of HOMO-LUMO Gaps and Chemical Hardness for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Chemical hardness, a concept related to the HOMO-LUMO gap, also serves as a measure of a molecule's resistance to deformation or change in its electron distribution.

For a tertiary amine like this compound, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it a potential electron donor (nucleophile). The LUMO would be distributed over the antibonding orbitals. A quantitative analysis of these parameters for this compound would allow for predictions of its behavior in chemical reactions. Unfortunately, specific calculated values for the HOMO and LUMO energies, the resulting energy gap, and the chemical hardness for this compound have not been reported in the accessible literature.

Table 7.1: Illustrative (Hypothetical) Quantum Chemical Data for a Tertiary Amine

ParameterHypothetical ValueSignificance
HOMO Energy-5.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap6.7 eVIndicator of chemical stability and reactivity.
Chemical Hardness (η)3.35 eVResistance to change in electron configuration.
Dipole Moment1.2 DMeasure of the overall polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound could not be located.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the physical movement of atoms and molecules over time, offering insights into the macroscopic properties of a system based on its microscopic interactions.

Simulation of Solvent Extraction and Coordination Phenomena

This compound is known for its use in solvent extraction processes. MD simulations could provide a molecular-level understanding of the extraction mechanism, including the coordination of metal ions or other target molecules by the amine. These simulations could visualize the dynamic process of complex formation and the partitioning of the complex between aqueous and organic phases. While computational studies on amine-based extraction systems exist, those specifically detailing the simulation of this compound in solvent extraction and its coordination phenomena are not available in the public domain.

Prediction of Thermochemical Parameters and Stability

Computational methods can be employed to predict the thermochemical properties of molecules, such as enthalpy of formation, entropy, and heat capacity. These parameters are crucial for understanding the stability of a compound and for process design and optimization. While there are general methods for the computational prediction of thermochemical data for aliphatic amines, specific predicted values for this compound's stability and thermochemical parameters have not been published.

In Silico Analysis for Ligand-Receptor Interactions

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies on the in silico analysis of ligand-receptor interactions for the chemical compound this compound. Consequently, there are no detailed research findings, data on binding affinities, or specific ligand-receptor interaction models to report.

In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interaction between a ligand (like this compound) and a biological receptor at the molecular level. These computational methods are crucial in fields like drug discovery and toxicology to understand the potential biological activity and mechanism of action of a compound.

However, for such studies to be conducted, a specific biological target (e.g., a protein, enzyme, or receptor) must be identified for investigation with this compound. The current body of scientific literature does not appear to contain such research. Therefore, data tables summarizing binding energies, interacting amino acid residues, or types of molecular bonds (e.g., hydrogen bonds, hydrophobic interactions) for this compound with any biological receptor cannot be generated.

Future computational research could explore the potential interactions of this compound with various receptors to elucidate its possible biological roles. Such studies would first involve identifying a receptor of interest, followed by molecular docking to predict the binding pose and affinity, and potentially molecular dynamics simulations to assess the stability of the ligand-receptor complex over time.

Mechanistic Studies Involving Triisononylamine

Elucidation of Triisononylamine's Role in Catalytic Reaction Mechanisms

The catalytic activity of this compound and similar tertiary amines is primarily observed in biphasic reactions, where it often functions as a phase-transfer catalyst (PTC). It also serves as a crucial base in various organic reactions, such as palladium-catalyzed cross-coupling reactions.

Phase-Transfer Catalysis (PTC): In heterogeneous reaction systems where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often limited by the interface between them. iajpr.comdalalinstitute.com A phase-transfer catalyst facilitates the migration of a reactant from one phase to another, allowing the reaction to proceed. dalalinstitute.com

The mechanism for a tertiary amine like this compound involves the formation of a lipophilic quaternary ammonium (B1175870) salt. iajpr.comnih.gov The process can be described by two primary mechanisms: the Starks' extraction mechanism and the Makosza interfacial mechanism. nih.gov

Extraction Mechanism : The this compound, present in the organic phase, is protonated by an acid (HX) from the aqueous phase, or it directly pairs with a cation (Q⁺). It then transports an anion (Y⁻) from the aqueous phase into the organic phase in the form of an ion pair, [TINAH]⁺Y⁻. operachem.com This anion is now "naked" and highly reactive in the organic phase, where it can react with the organic substrate. operachem.com

Interfacial Mechanism : This mechanism is particularly relevant for the generation of carbanions using a concentrated aqueous base. nih.gov The amine deprotonates an organic substrate at the interface of the two phases. The resulting organic anion is then shuttled into the organic phase by the protonated amine, where it can undergo further reaction. operachem.com

Role in Heck Reactions: In the Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, a base is required to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org While triethylamine (B128534) is commonly cited, bulky tertiary amines like this compound can play a similar role. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org After insertion of the alkene and subsequent β-hydride elimination, which forms the product, the resulting palladium hydride species [HPd(II)X] must be reduced back to Pd(0) to continue the cycle. The amine base neutralizes the generated acid (HX), facilitating the reductive elimination step and regenerating the active Pd(0) catalyst. wikipedia.org

Detailed Analysis of Extraction Mechanisms in Solvent Extraction Systems

This compound is an effective extractant for recovering various solutes, such as carboxylic acids and metal ions, from aqueous solutions. scielo.brnih.gov The mechanism is predominantly based on the formation of ion-pair complexes that are soluble in the organic diluent.

Extraction of Carboxylic Acids: The extraction of carboxylic acids (HA) from aqueous solutions by this compound (R₃N) dissolved in an organic solvent is a reversible acid-base reaction. scielo.br The primary mechanism involves the protonation of the amine by the undissociated carboxylic acid at the aqueous-organic interface. This forms an ammonium-carboxylate ion pair, which is then extracted into the organic phase. nih.gov

The general reaction can be represented as: n R₃N(org) + m HA(aq) ⇌ (R₃N)n(HA)m(org)

The stoichiometry of the complex (the values of n and m) depends on factors like the concentration of the acid, the nature of the diluent, and the pKa of the acid. researchgate.net Polar, active diluents like 1-octanol (B28484) can solvate the ion pair, enhancing extraction efficiency, a phenomenon known as a synergistic effect. scielo.brresearchgate.net

Extraction of Metal Ions: The extraction of metal ions by this compound typically proceeds via an anion exchange mechanism. nih.gov This is particularly effective for metals that can form anionic complexes in the aqueous phase, often by the addition of ligands like chloride ions. The mechanism involves two steps:

Protonation of the Amine : The amine is first protonated by an acid present in the aqueous phase, forming an ammonium salt. R₃N(org) + H⁺(aq) + X⁻(aq) ⇌ [R₃NH]⁺X⁻(org)

Anion Exchange : The anionic metal complex (e.g., [MClₙ]⁽ⁿ⁻²⁾⁻) is then extracted from the aqueous phase by exchanging with the simpler anion (X⁻) of the ammonium salt. nih.gov m [R₃NH]⁺X⁻(org) + [MXₙ]ᵐ⁻(aq) ⇌ ([R₃NH]⁺)ₘ[MXₙ]ᵐ⁻(org) + m X⁻(aq)

The efficiency of this process is highly dependent on the stability of the anionic metal complex in the aqueous phase. nih.gov

Synergistic Extraction: In some systems, this compound is used in combination with other extractants, such as neutral organophosphorus compounds like tri-n-butylphosphate (TBP), leading to a significant enhancement in extraction efficiency. researchgate.netresearchgate.net This synergistic effect arises from the formation of a mixed-ligand complex in the organic phase. The mechanism involves the this compound forming an ion pair with the target species, while the TBP molecules solvate or coordinate to this complex, increasing its stability and organophilicity. researchgate.net For example, in the extraction of certain organic acids, the extracted species may be a complex like HnA·(TBP)n·(R₃N)n. researchgate.net

Table 1: Extraction Mechanisms Involving Tertiary Amines
Target SolutePrimary MechanismKey Intermediate Species (Organic Phase)Influencing Factors
Carboxylic AcidsAcid-Base Interaction (Ion-Pair Formation)Ammonium Carboxylate Salt: (R₃NH⁺)(A⁻)Aqueous pH, Acid pKa, Diluent Polarity
Metal HalidesAnion ExchangeAmmonium Metallo-halide Salt: (R₃NH⁺)ₘ[MXₙ]ᵐ⁻Acid and Ligand Concentration in Aqueous Phase
Synergistic Systems (e.g., with TBP)Mixed Complex Formation / Solvation(R₃NH⁺)(A⁻)·(TBP)ₓConcentration of both extractants

Mechanistic Insights into Polymerization Inhibition/Deactivation by this compound

Amines can act as inhibitors or retarders in polymerization reactions, particularly those that proceed via a free-radical mechanism. mdpi.comwikipedia.org They can also function as potent poisons for coordination catalysts like Ziegler-Natta systems. nih.gov

Inhibition of Radical Polymerization: In free-radical polymerization, an initiator generates radicals that react with monomers to create a growing polymer chain. wikipedia.org Inhibitors function by reacting with these radicals to form stable species that are incapable of further propagation, thereby terminating the polymerization process. longchangchemical.com While phenolic compounds are common inhibitors, certain amines can also interfere with the radical mechanism. The lone pair of electrons on the nitrogen atom can interact with the growing radical chain, leading to chain transfer or termination reactions that halt or slow the polymerization. The specific mechanism and efficiency depend on the monomer and reaction conditions.

Deactivation of Ziegler-Natta Catalysts: Ziegler-Natta catalysts, typically composed of a titanium compound (e.g., TiCl₄) on a magnesium chloride support and an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL), are highly sensitive to Lewis bases, which act as poisons. nih.govwikipedia.org this compound, as a Lewis base, can deactivate the catalyst through several mechanisms:

Complexation with the Co-catalyst : The amine can form a stable complex with the organoaluminum co-catalyst (e.g., TEAL·TINA). This reaction prevents the TEAL from performing its function of alkylating and activating the titanium center. nih.gov

Blocking Active Sites : The amine can directly coordinate to the electron-deficient titanium active sites on the catalyst surface. nih.gov The bulky, branched alkyl groups of this compound can effectively block access of the olefin monomer to the active site, thereby inhibiting polymerization. justia.comgoogle.com

Studies using density functional theory (DFT) on similar amine inhibitors have shown that the formation of an amine-co-catalyst complex is often the most efficient pathway for deactivation, as this complex can then adsorb strongly onto the catalyst surface, blocking alkyl transfer and halting polymer growth. nih.gov

Ligand Exchange and Rearrangement Reaction Mechanisms in Coordination Chemistry

As a sterically hindered tertiary amine, this compound can act as a ligand in coordination complexes. Its role in ligand exchange reactions is governed by its electronic properties (as a σ-donor) and, most significantly, its large steric bulk. Ligand substitution reactions can proceed through several fundamental mechanisms. libretexts.orgyoutube.com

Dissociative (D) Mechanism : A ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. libretexts.orgyoutube.com [MLₙX] → [MLₙ] + X (slow, rate-determining step) [MLₙ] + Y → [MLₙY] (fast)

Associative (A) Mechanism : The incoming ligand first coordinates to the metal center, forming a high-coordination-number intermediate, which then loses one of the original ligands. libretexts.orgyoutube.com [MLₙX] + Y → [MLₙXY] (slow, rate-determining step) [MLₙXY] → [MLₙY] + X (fast)

Interchange (I) Mechanism : The incoming ligand enters the coordination sphere as the leaving group departs in a concerted process, without a distinct intermediate. youtube.com

Given the significant steric hindrance from its three branched nonyl chains, this compound is a poor nucleophile and is unlikely to participate in an associative mechanism, which requires the formation of a more crowded intermediate. Instead, its substitution reactions are more likely to proceed via a dissociative pathway . The rate of reaction would be largely independent of the concentration of this compound and would depend on the rate at which an existing, less bulky ligand dissociates from the metal center, creating a vacant coordination site for the TINA to occupy. libretexts.org

The steric bulk of coordinated this compound can also influence the geometry and reactivity of the resulting complex, potentially labilizing ligands in the trans position (the trans effect) and dictating the stereochemistry of subsequent reactions. libretexts.org

Process Optimization in Triisononylamine Applications

Optimization of Triisononylamine-Mediated Extraction Processes

Optimizing extraction processes mediated by this compound is crucial for maximizing efficiency and yield. Statistical methods are widely employed to systematically explore the parameter space and identify optimal operating conditions.

Statistical Design of Experiments (DoE) in Optimization

Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing extraction procedures unica.itmdpi.com. It allows for the identification of significant factors among a large number of variables, often serving as a first step in optimization processes with a reduced number of experiments unica.it. DoE methodologies, such as factorial designs (e.g., 2k and 3k), involve varying k factors at two or three levels, respectively, to understand their impact on the response unica.it. By analyzing the results, mathematical models can be developed to describe the behavior of the dependent variable and identify combinations of factor levels that lead to optimal outcomes unica.it.

Response Surface Methodology (RSM) for Process Variable Optimization

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques used for modeling and optimizing processes unimas.mynih.gov. It is particularly effective in identifying interrelationships between variables and determining the best experimental design to understand these relationships unimas.my. RSM utilizes experimental data to derive model equations that can predict responses and identify optimal conditions unimas.my. Common designs within RSM include the Central Composite Design (CCD) and Box-Behnken method unimas.my. RSM can optimize multiple parameters simultaneously, such as extraction time, solvent composition, and solvent-to-material ratio, to achieve maximum yields and desired properties of the extracted compounds mdpi.commdpi.com. For instance, RSM has been used to optimize ultrasound-assisted extraction conditions, yielding high recovery of bioactive compounds by identifying optimal solvent compositions and extraction times mdpi.commdpi.com. The statistical evaluation of RSM models, often using Analysis of Variance (ANOVA), confirms the accuracy of the derived models through high coefficients of determination (R2) mdpi.com.

Multiobjective Optimization Approaches

Multiobjective optimization aims to identify solutions that cannot be improved in one objective without compromising another aaai.org. This approach is vital when multiple, often conflicting, goals need to be achieved simultaneously in a process researchgate.netmdpi.com. For extraction processes, this could involve maximizing the yield of a target compound while minimizing solvent usage or energy consumption researchgate.net. Techniques like the NSGA-II genetic algorithm, combined with direct-search methods, can be employed to navigate complex objective spaces and find Pareto-optimal solutions, representing the best trade-offs between competing objectives researchgate.netmdpi.commdpi.comarxiv.org. These methods help in identifying a set of alternatives that are not dominated by any other solution, allowing for further analysis to select the most preferred outcome aaai.org.

Industrial Scale-Up Considerations and Challenges

Scaling up this compound production or its application processes from laboratory to industrial scale presents several challenges. These often include maintaining consistent product quality, managing heat transfer and mass transfer effects, ensuring process safety, and optimizing energy consumption and waste generation nih.gov. Process intensification strategies, often guided by optimization studies, are key to addressing these challenges. Careful consideration of reactor design, mixing efficiency, and downstream processing equipment is essential for successful scale-up. The transition from batch to continuous processing can also offer significant advantages in terms of throughput and cost-effectiveness, but requires thorough understanding and optimization of process parameters at each stage.

Advanced Analytics and Machine Learning for Process Improvement

Advanced analytics and machine learning (ML) offer sophisticated tools for further enhancing this compound processes. ML algorithms can be trained on historical process data to build predictive models for key performance indicators, enabling proactive adjustments and fault detection. For instance, ML can be used to predict optimal extraction yields based on real-time sensor data or to forecast potential deviations in synthesis reactions. Advanced analytical techniques, such as spectroscopic methods coupled with chemometrics, can provide rapid and in-situ monitoring of reaction progress or product purity, feeding data into ML models for continuous process improvement. This data-driven approach allows for dynamic optimization, leading to more robust, efficient, and cost-effective this compound manufacturing and application processes.

Compound List:

this compound

Future Research Directions

Development of Novel Triisononylamine Derivatives with Enhanced Functionality

The inherent structure of this compound provides a robust platform for chemical modification, opening avenues for the creation of derivatives with tailored properties and improved performance in existing and emerging applications. Future research should focus on synthesizing and characterizing novel derivatives designed to address specific performance gaps or introduce new functionalities.

Advanced Surfactants and Emulsifiers: Modifications to the isononyl chains or the introduction of polar head groups could yield surfactants with optimized amphiphilicity, leading to enhanced performance in specific formulations, improved biodegradability, or better efficacy across a wider range of pH and solvent conditions.

High-Performance Lubricant Additives: The synthesis of this compound derivatives incorporating extreme pressure additives, anti-wear agents, or friction modifiers could lead to next-generation lubricants with superior thermal stability, reduced volatility, and enhanced protective capabilities for machinery.

Targeted Corrosion Inhibitors: Introducing specific functional groups, such as heterocyclic moieties or chelating agents, onto the this compound backbone could improve its adsorption onto metal surfaces and the formation of more robust protective films, thereby enhancing corrosion resistance in aggressive environments.

Catalytic Applications: Exploring derivatives with chiral centers or specific coordination sites could position this compound-based compounds as novel ligands or organocatalysts for asymmetric synthesis or other specialized catalytic transformations.

Polymer Science: Developing this compound derivatives with enhanced compatibility or specific functional attributes, such as UV stabilization, flame retardancy, or improved thermal resistance, could lead to their incorporation as advanced additives in polymer matrices.

Exploration of this compound in Emerging Chemical Technologies

Beyond its established industrial roles, this compound and its derivatives hold significant potential for application in rapidly evolving chemical technologies. Research efforts should be directed towards exploring these new frontiers.

Ionic Liquids and Advanced Materials: The synthesis of triisononylammonium-based ionic liquids presents an opportunity to create novel materials with tunable properties, such as viscosity, ionic conductivity, and thermal stability. These could find applications in electrochemistry, advanced separation processes, and as reaction media.

CO₂ Capture and Utilization: Tertiary amines are recognized for their ability to capture carbon dioxide. Future research could investigate this compound or its functionalized derivatives for efficient and regenerable CO₂ absorption systems, potentially in novel solvent formulations or as components in solid sorbent materials for carbon capture technologies.

Biotechnology and Pharmaceutical Intermediates: Building upon its use as an amine salt component ontosight.ai, this compound derivatives could be explored as intermediates or functional excipients in drug delivery systems, aiming to improve drug solubility, bioavailability, or enable targeted delivery. Its role in microbial processes kupdf.net also suggests potential in biocatalysis or fermentation applications.

Separation Science and Extraction: Similar amines are employed in liquid-liquid extraction for metal recovery chemicalbook.com. This compound could be further investigated for the selective extraction of valuable metals, including rare earth elements or precious metals, potentially through synergistic solvent systems or by developing functionalized derivatives.

Nanomaterial Surface Modification: this compound could serve as a capping agent or surface modifier for nanoparticles, influencing their dispersion, stability, and reactivity in various applications, from catalysis to advanced composites.

Integration of Computational and Experimental Methodologies for Deeper Understanding

A synergistic approach combining computational modeling with experimental validation is crucial for accelerating the discovery and optimization of this compound-based technologies. This integration can provide deeper insights into structure-property relationships and reaction mechanisms.

Predictive Modeling of Properties: Employing quantum chemical calculations (e.g., Density Functional Theory - DFT) and quantitative structure-property relationship (QSPR) models can predict the physical, chemical, and performance characteristics of novel this compound derivatives before synthesis. This allows for targeted design and reduces experimental effort.

Mechanism Elucidation: Computational chemistry can be used to elucidate reaction mechanisms involved in the synthesis, degradation, or application of this compound. This includes identifying transition states, understanding catalytic pathways, and predicting reaction kinetics.

Molecular Dynamics Simulations: Simulating the behavior of this compound and its derivatives in various environments (e.g., interfaces, solvent mixtures) can provide insights into solvation, aggregation, adsorption phenomena, and interactions with surfaces, which is critical for applications in lubrication, corrosion inhibition, and extraction.

High-Throughput Screening and Design: Combining computational predictions with automated experimental synthesis and characterization techniques (high-throughput screening) can rapidly evaluate large libraries of this compound derivatives, accelerating the identification of lead compounds with desired properties.

Sustainable and Green Chemical Engineering Aspects of this compound Research

The development of more sustainable processes for the synthesis and application of this compound is paramount. Future research should prioritize green chemistry principles and engineering solutions to minimize environmental impact and resource consumption.

Greener Synthesis Pathways:

Catalytic Efficiency: Developing highly selective and efficient catalytic systems (e.g., heterogeneous catalysts, biocatalysts) for the amination of isononanol or related precursors can reduce energy consumption and waste generation.

Renewable Feedstocks: Investigating the feasibility of deriving the isononyl moiety from bio-based resources, rather than solely relying on petrochemical feedstocks, would enhance the sustainability profile of this compound production.

Solvent Optimization: Research into solvent-free synthesis methods or the use of environmentally benign solvents (e.g., bio-based solvents, supercritical fluids) is essential for reducing hazardous waste.

Biodegradability and Environmental Fate:

Structure-Biodegradability Correlation: Establishing clear correlations between the molecular structure of this compound derivatives and their biodegradability and environmental persistence is crucial for designing safer chemicals.

Ecotoxicological Assessment: Comprehensive ecotoxicological studies are needed to evaluate the potential environmental impact of this compound and its novel derivatives, ensuring their safe use and disposal.

Process Intensification and Efficiency:

Continuous Flow Chemistry: Implementing continuous flow reactors for this compound synthesis offers advantages in terms of process control, safety, yield, and reduced footprint compared to batch processes.

Integrated Processes: Exploring membrane reactors or reactive distillation techniques can combine reaction and separation steps, leading to enhanced energy efficiency and reduced capital costs.

Recycling and Waste Valorization: Developing efficient methods for recovering and recycling this compound from industrial waste streams, or identifying value-added applications for its by-products, would contribute to a more circular economy approach.

Compound List

this compound

Tri-n-octylamine

Triethanolamine

Ammonium (B1175870) chloride

Isobutyric acid

Copper(II) chloride

Copper(II) oxychloride

Tridodecylamine

Tri-2-ethyl-hexyl-amine

N-n-octylaniline

Trilaurylamine

Didecylamine

Neopentyl glycol

Triphenylamine

Tricyclohexylamine

N,N-diphenylbenzylamine

Pyridine

3-methylpyridine (B133936)

N-phenylpiperidine

N,N-dimethylethanolamine

This compound: Selected Physical Properties

PropertyValueUnitSource
CAS Number38725-13-2- lookchem.comlookchem.comsynquestlabs.comchemblink.com
Molecular FormulaC₂₇H₅₇N- lookchem.comsynquestlabs.comchemblink.com
Molecular Weight395.75 / 395.76 g/mol lookchem.comsynquestlabs.com
Boiling Point456.6°C (at 760 mmHg) lookchem.comlookchem.com
Flash Point202.4°C lookchem.comlookchem.com
Density0.82g/cm³ lookchem.comlookchem.com
Vapor Pressure1.6 x 10⁻⁸mmHg (at 25°C) lookchem.comlookchem.com
Refractive Index1.454- (at 20°C) lookchem.comlookchem.com
LogP9.10790- lookchem.com
PSA (Polar Surface Area)3.24Ų lookchem.com

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm molecular structure by identifying proton environments (e.g., δ 1.0–1.5 ppm for methyl groups) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 353.4 for C27_{27}H57_{57}N) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (210 nm) quantifies purity (>98%) using calibration curves .

How can researchers optimize this compound’s catalytic efficiency in asymmetric synthesis?

Advanced Question

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, substrate ratio) to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ infrared (IR) spectroscopy to determine rate constants and intermediate stability .

How should contradictory data on this compound’s thermal stability be resolved?

Advanced Question

  • Controlled Replication : Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to compare decomposition profiles. Conflicting reports may arise from moisture content or impurity interactions .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables (e.g., heating rate, sample mass) contributing to discrepancies .

What safety protocols are critical when handling this compound?

Basic Question

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation), goggles, and lab coats to prevent skin/eye contact .
  • Incompatibility Management : Avoid strong oxidizers (e.g., KMnO4_4) and acids to prevent exothermic decomposition. Store under nitrogen in amber glass to minimize oxidation .

What analytical strategies identify decomposition byproducts of this compound in high-temperature reactions?

Advanced Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products (e.g., nonanal, NOx_x) using electron ionization (EI) mode .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Analyze non-volatile residues (e.g., amine oxides) with electrospray ionization (ESI) .

How can batch-to-batch variability in this compound synthesis be minimized?

Advanced Question

  • Standard Operating Procedures (SOPs) : Strictly control alkylation duration (8–12 hrs) and catalyst loading (5–7 wt%).
  • Quality Control : Implement inline pH monitoring and intermediate sampling via HPLC to ensure consistency .

What methodologies validate this compound’s role in phase-transfer catalysis (PTC)?

Advanced Question

  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}N-Triisononylamine) to track substrate-catalyst interactions via NMR .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict binding energies and transition states in PTC systems .

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